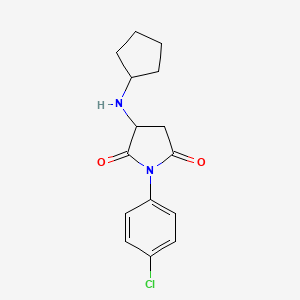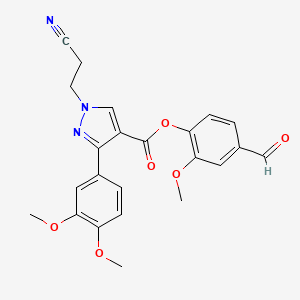
1-(4-chlorophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a derivative of the well-known anticonvulsant drug, vigabatrin, and has been found to exhibit similar pharmacological properties.
作用机制
CPP is believed to exert its pharmacological effects by inhibiting the activity of the enzyme, GABA transaminase, which is responsible for the degradation of the neurotransmitter, GABA. This leads to an increase in GABA levels in the brain, which in turn, enhances GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Therefore, the enhancement of GABAergic neurotransmission by CPP is thought to underlie its anticonvulsant, neuroprotective, and analgesic effects.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that CPP increases GABA levels in the brain, which leads to the enhancement of GABAergic neurotransmission. This, in turn, reduces neuronal excitability and seizure activity. Moreover, CPP has been found to reduce oxidative stress and inflammation in animal models of stroke, which contributes to its neuroprotective effects. Additionally, CPP has been shown to reduce pain sensitivity in animal models of pain.
实验室实验的优点和局限性
CPP has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological properties. Moreover, CPP has been shown to be effective in animal models of epilepsy, stroke, and pain, which makes it a useful tool for studying these conditions. However, CPP has some limitations for lab experiments. It is a potent inhibitor of GABA transaminase and can lead to an increase in GABA levels in the brain, which may affect other GABAergic neurotransmission pathways. Therefore, caution should be taken when interpreting the results of experiments using CPP.
未来方向
There are several future directions for research on CPP. One area of interest is the development of more selective GABA transaminase inhibitors that target only the brain isoform of the enzyme. This could potentially reduce the risk of off-target effects and improve the efficacy of the compound. Another area of interest is the investigation of the potential therapeutic applications of CPP in other neurological conditions, such as anxiety disorders and depression. Moreover, the development of CPP analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, the investigation of the long-term effects of CPP on neuronal function and behavior could provide valuable insights into its safety and efficacy.
Conclusion:
CPP is a promising compound that has potential therapeutic applications as an anticonvulsant, neuroprotective, and analgesic agent. Its mechanism of action involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain and enhances GABAergic neurotransmission. CPP has been extensively studied for its pharmacological properties and has been shown to be effective in animal models of epilepsy, stroke, and pain. However, caution should be taken when interpreting the results of experiments using CPP due to its potent inhibition of GABA transaminase. Future research on CPP should focus on the development of more selective GABA transaminase inhibitors, investigation of its potential therapeutic applications in other neurological conditions, and the development of CPP analogs with improved pharmacokinetic properties.
合成方法
CPP can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with cyclopentylamine to form 4-chlorobenzylcyclopentylamine. This intermediate is then reacted with ethyl acetoacetate to form the desired product, CPP. The synthesis of CPP has been optimized to yield high purity and high yield.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications as an anticonvulsant, neuroprotective, and analgesic agent. Studies have shown that CPP is effective in reducing seizure activity in animal models of epilepsy. CPP has also been found to have neuroprotective effects by preventing neuronal cell death in animal models of stroke. Moreover, CPP has been shown to have analgesic effects in animal models of pain.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSBUBHYQJYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158465.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)
